molecular formula C14H18N4O B7168479 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile

Cat. No.: B7168479
M. Wt: 258.32 g/mol
InChI Key: HSETXBKXLJCYBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a pentanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often require an inert atmosphere, controlled temperatures, and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for developing pharmaceuticals with specific biological activities.

    Industry: It can be used in the production of materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. The exact mechanism can vary depending on the application and the target molecule .

Comparison with Similar Compounds

Uniqueness: 2-[(3-Tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a pentanedinitrile moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]pentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-14(2,3)12-6-7-13(19)18(17-12)10-11(9-16)5-4-8-15/h6-7,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSETXBKXLJCYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC(CCC#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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